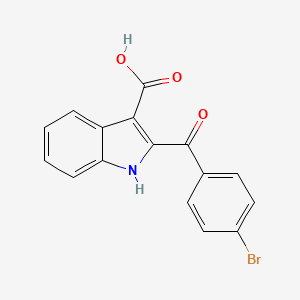![molecular formula C8H8N2O2S B1597568 [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol CAS No. 388088-79-7](/img/structure/B1597568.png)
[5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol
Descripción general
Descripción
[5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol, also known as MTIM, is a chemical compound that has been widely researched for its potential therapeutic applications. MTIM is a heterocyclic compound that contains a thiazole and isoxazole ring in its structure. The compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1. Pharmaceutical Research: Antimicrobial Agents
Summary of Application
Thiazole derivatives, including [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol, have been extensively studied for their antimicrobial properties. These compounds are known to inhibit the growth of various bacteria and fungi, making them potential candidates for new antimicrobial drugs .
Methods of Application
The synthesis of these derivatives often involves eco-friendly methods such as microwave irradiation technique, which allows for rapid and efficient production . The antimicrobial activity is typically assessed using assays like the disk diffusion method or broth microdilution to determine the minimum inhibitory concentration (MIC).
Results and Outcomes
Studies have shown that thiazole derivatives exhibit significant antimicrobial activity, with MIC values that are competitive with existing antimicrobial agents. The exact activity depends on the specific structure and substituents present in the thiazole ring .
2. Chemical Synthesis: Catalysts
Summary of Application
Thiazoles serve as catalysts in various chemical reactions due to their unique electronic properties. They can facilitate reactions such as cyclizations and condensations, which are crucial in the synthesis of complex organic molecules .
Methods of Application
Catalytic amounts of the thiazole compound are used in reaction mixtures to accelerate the reaction rate. The conditions, such as temperature and solvent, are optimized to achieve the highest efficiency.
Results and Outcomes
The use of thiazole derivatives as catalysts has been shown to increase reaction rates significantly, often leading to higher yields and purities of the desired products .
3. Material Science: Photographic Sensitizers
Summary of Application
Thiazole derivatives are used as sensitizers in photographic materials due to their ability to absorb light and initiate photochemical reactions .
Methods of Application
These compounds are incorporated into photographic films or papers where they enhance the sensitivity to light. The specific application method varies depending on the type of photographic material.
Results and Outcomes
The incorporation of thiazole sensitizers has improved the quality of photographic images, with enhanced contrast and reduced exposure time required .
4. Biological Research: Anticancer Agents
Summary of Application
Some thiazole derivatives have shown promise as anticancer agents. They can interfere with the proliferation of cancer cells and induce apoptosis .
Methods of Application
The anticancer activity is evaluated through in vitro cell culture assays, where cancer cells are treated with the thiazole compound, and their viability is measured.
Results and Outcomes
Research indicates that certain thiazole derivatives can effectively reduce the viability of cancer cells, with potential applications in chemotherapy .
5. Agriculture: Agrochemicals
Summary of Application
Thiazole compounds are used in agriculture as part of agrochemical formulations. They can act as fungicides, herbicides, or insecticides .
Methods of Application
These compounds are applied to crops in the form of sprays or soil treatments. The concentration and frequency of application are determined based on the target pest or disease.
Results and Outcomes
Field studies have demonstrated the effectiveness of thiazole-based agrochemicals in protecting crops from various pests and diseases, leading to improved yields .
6. Neuroscience: Neuroprotective Agents
Summary of Application
Thiazole derivatives are investigated for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s .
Methods of Application
The neuroprotective effects are studied using in vitro models, such as neuron cultures, or in vivo models, such as animal studies.
Results and Outcomes
Preliminary results suggest that thiazole derivatives can protect neurons from damage and improve cognitive functions in model systems .
7. Medicinal Chemistry: Antidiabetic Agents
Summary of Application
Thiazole derivatives have been identified as potential antidiabetic agents due to their ability to modulate blood glucose levels .
Methods of Application
These compounds are tested in animal models of diabetes, where their effects on insulin secretion and glucose metabolism are measured.
Results and Outcomes
Some derivatives have shown promising results in lowering blood glucose levels and improving insulin sensitivity in diabetic models .
8. Pharmacology: Anti-Inflammatory Agents
Summary of Application
The anti-inflammatory properties of thiazole compounds make them candidates for the treatment of chronic inflammatory diseases .
Methods of Application
The efficacy of these compounds is evaluated using in vitro assays to measure their effect on inflammatory markers and in vivo models to assess their impact on inflammation-related symptoms.
Results and Outcomes
Studies indicate that thiazole derivatives can significantly reduce inflammation markers and alleviate symptoms in animal models .
9. Neuropharmacology: Antidepressant Drugs
Summary of Application
Thiazole derivatives are explored for their antidepressant effects, potentially offering new treatments for mood disorders .
Methods of Application
These compounds are assessed through behavioral assays in animal models that are designed to evaluate antidepressant-like activity.
Results and Outcomes
Initial findings suggest that certain thiazole derivatives can exert antidepressant effects, improving behavioral outcomes associated with depression .
10. Cosmetic Chemistry: Sunscreens
Summary of Application
Thiazole derivatives are used in sunscreen formulations due to their ability to absorb harmful UV radiation .
Methods of Application
These compounds are incorporated into sunscreen products, and their photoprotective efficacy is tested using in vitro and in vivo methods.
Results and Outcomes
The inclusion of thiazole compounds in sunscreens has been shown to enhance UV protection, reducing the risk of skin damage .
11. Environmental Science: Photostabilizers
Summary of Application
In environmental science, thiazole derivatives serve as photostabilizers to prevent the degradation of materials exposed to sunlight .
Methods of Application
These compounds are added to materials like plastics and coatings to enhance their stability against UV-induced degradation.
Results and Outcomes
The application of thiazole photostabilizers has been effective in prolonging the life and maintaining the integrity of various materials .
12. Chemical Industry: Vulcanization Accelerators
Summary of Application
Thiazoles are used as accelerators in the vulcanization process of rubber, improving the efficiency and quality of rubber products .
Methods of Application
The thiazole compounds are mixed with rubber compounds before the vulcanization process to enhance cross-linking efficiency.
Results and Outcomes
The use of thiazole accelerators has resulted in rubber products with better mechanical properties and increased durability .
Propiedades
IUPAC Name |
[5-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-5-9-7(4-13-5)8-2-6(3-11)10-12-8/h2,4,11H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQHCDZMYKOBKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=NO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380054 | |
| Record name | [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol | |
CAS RN |
388088-79-7 | |
| Record name | [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



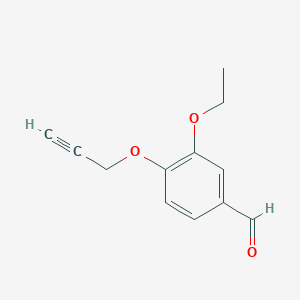
![2,2-Bis[4-(3-aminophenoxy)phenyl]propane](/img/structure/B1597487.png)

![2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1597489.png)
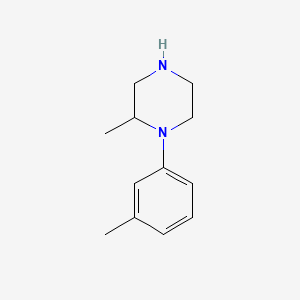
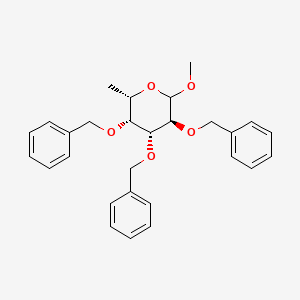
![Methyl (1R,3R,4R)-3-[(tert-butoxycarbonyl)amino]-4-hydroxycyclopentane-1-carboxylate](/img/structure/B1597494.png)
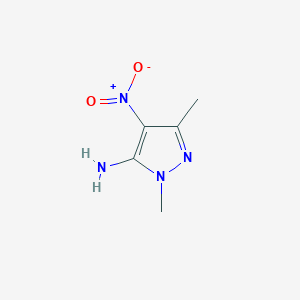
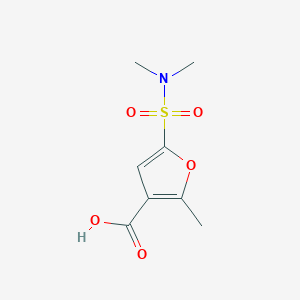

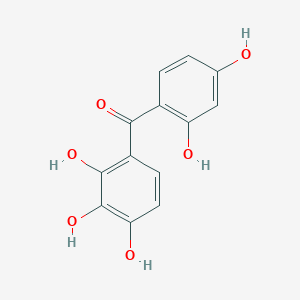
![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B1597505.png)

